4'-Hydroxy Aceclofenac

Descripción general

Descripción

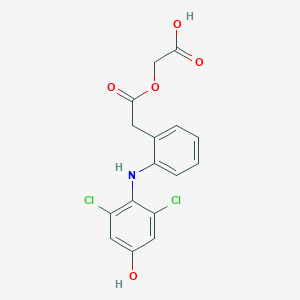

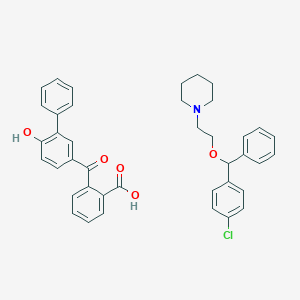

4’-Hydroxy Aceclofenac is a major metabolite of Aceclofenac . Aceclofenac is a nonsteroidal anti-inflammatory drug (NSAID) analog of diclofenac. It is used for the relief of pain and inflammation in rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

Synthesis Analysis

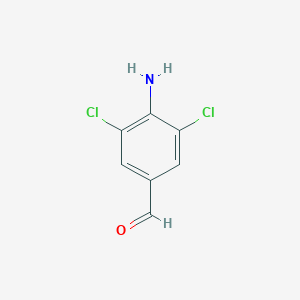

The synthesis of Aceclofenac involves two steps. The first step of the process gives the intermediate tert-Butyl- 2-[(2,6-Dichlorophenyl) Amine] phenyl acetoxy acetate which is further utilized to make the final product chemical named as 2-[(2,6- dichlorophenyl) amino] phenyl acectoxyacetic acid . There is also evidence that aceclofenac stimulates the synthesis of IL-1 receptor antagonist in human articular chondrocytes subjected to inflammatory stimuli, and that 4′-hydroxyaceclofenac has chondroprotective properties attributable to suppression of IL-1β-mediated promatrix metalloproteinase production and proteoglycan release .Molecular Structure Analysis

The molecular formula of 4’-Hydroxy Aceclofenac is C16H13Cl2NO5 . The molecular weight is 370.2 g/mol . The InChI is 1S/C16H13Cl2NO5/c17-11-6-10 (20)7-12 (18)16 (11)19-13-4-2-1-3-9 (13)5-15 (23)24-8-14 (21)22/h1-4,6-7,19-20H,5,8H2, (H,21,22) .Chemical Reactions Analysis

Aceclofenac is metabolized into its main metabolite 4’-hydroxyaceclofenac and several minor metabolites, including 5-hydroxyaceclofenac, diclofenac, 4’-hydroxydiclofenac .Aplicaciones Científicas De Investigación

Summary of the Application

4’-Hydroxy Aceclofenac is used in the formulation of sustained release (SR) tablets. These tablets are designed to release the drug at a predetermined rate, maintaining a constant drug level for a specific period of time with minimum side effects .

Methods of Application or Experimental Procedures

The drug is incorporated into SR tablets, which are then evaluated for uniformity of weight, hardness, friability, drug content, and in-vitro release . The in-vitro dissolution test is carried out for 12 hours using a USP-2 (paddle) dissolution test apparatus at 50 rpm .

Results or Outcomes

All tablets were found within the acceptance criteria as per the official standards. All tablets have shown excellent in-vitro release profiles, releasing the drug in a sustained pathway .

2. Topical Delivery for Osteoarthritis Treatment

Summary of the Application

4’-Hydroxy Aceclofenac is used in topical delivery systems for the treatment of osteoarthritis (OA). It interferes with IL-1-mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and the release of proteoglycans from chondrocytes .

Methods of Application or Experimental Procedures

The drug is incorporated into novel drug delivery systems for topical application. The aim is to refine its safety profile and decrease the common side effects associated with oral NSAIDs .

Results or Outcomes

As 4’-Hydroxy Aceclofenac participates in chondroprotection, it is classified as a novel NSAID .

3. Treatment of Rheumatoid Arthritis

Summary of the Application

4’-Hydroxy Aceclofenac is used for the relief of pain and inflammation in rheumatoid arthritis. It inhibits the cyclo-oxygenase enzyme (COX) that is involved in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Methods of Application or Experimental Procedures

The drug is administered orally. It displays high permeability to penetrate into synovial joints where in patients with rheumatoid arthritis, the loss of articular cartilage in the area causes joint pain, tenderness, stiffness, crepitus, and local inflammation .

Results or Outcomes

Aceclofenac has been reported to have a higher anti-inflammatory action or at least comparable effects than conventional NSAIDs in double-blind studies .

4. Treatment of Ankylosing Spondylitis

Summary of the Application

4’-Hydroxy Aceclofenac is used for the relief of pain and inflammation in ankylosing spondylitis, a type of arthritis that affects the spine .

Methods of Application or Experimental Procedures

The drug is administered orally. It displays high permeability to penetrate into synovial joints where in patients with ankylosing spondylitis, the inflammation of the spinal joints leads to severe, chronic pain and discomfort .

Results or Outcomes

Aceclofenac has been reported to have a higher anti-inflammatory action or at least comparable effects than conventional NSAIDs in double-blind studies .

5. Dental Pain Management

Summary of the Application

4’-Hydroxy Aceclofenac is used for the management of dental pain. It is effective in reducing pain and inflammation associated with dental procedures .

Methods of Application or Experimental Procedures

The drug is administered orally. It is often prescribed post dental procedures to manage pain and inflammation .

Results or Outcomes

Aceclofenac has been reported to be effective in managing dental pain. It provides significant relief from pain and discomfort associated with dental procedures .

6. Gynaecological Conditions

Summary of the Application

4’-Hydroxy Aceclofenac is used for the treatment of pain and inflammation associated with gynaecological conditions such as dysmenorrhea .

Methods of Application or Experimental Procedures

The drug is administered orally. It is often prescribed to manage pain and inflammation associated with gynaecological conditions .

Results or Outcomes

Aceclofenac has been reported to be effective in managing pain associated with gynaecological conditions. It provides significant relief from pain and discomfort .

Safety And Hazards

The safety data sheet for 4’-Hydroxy Aceclofenac suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Topical delivery of Aceclofenac, including 4’-Hydroxy Aceclofenac, is being explored as a promising approach to refine its safety profile . As 4’-Hydroxy Aceclofenac participates in chondroprotection by interfering with IL-1-mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and the release of proteoglycans from chondrocytes, ACE is classified as a novel NSAID .

Propiedades

IUPAC Name |

2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDFYMBLEDMWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431711 | |

| Record name | 4'-Hydroxy Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy Aceclofenac | |

CAS RN |

229308-90-1 | |

| Record name | 4'-Hydroxy Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B195473.png)